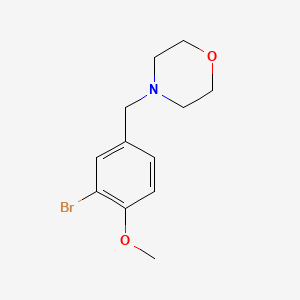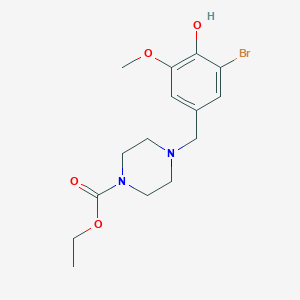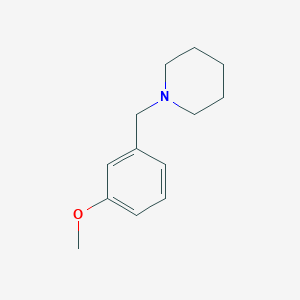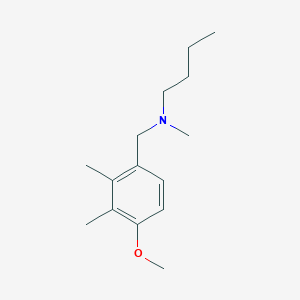![molecular formula C17H28N2 B3851270 (2,6-dimethyl-5-hepten-1-yl)methyl[2-(2-pyridinyl)ethyl]amine](/img/structure/B3851270.png)
(2,6-dimethyl-5-hepten-1-yl)methyl[2-(2-pyridinyl)ethyl]amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,6-dimethyl-5-hepten-1-yl)methyl[2-(2-pyridinyl)ethyl]amine, also known as DMHA, is a synthetic compound that has been used in scientific research for its potential applications in the fields of pharmacology, biochemistry, and physiology. DMHA is a derivative of 2-aminoisoheptane and has been found to exhibit various biological activities, including stimulant effects, neuroprotective effects, and anti-inflammatory effects.
Mécanisme D'action
The exact mechanism of action of (2,6-dimethyl-5-hepten-1-yl)methyl[2-(2-pyridinyl)ethyl]amine is not yet fully understood, but it is believed to involve the modulation of various neurotransmitters and receptors in the brain. (2,6-dimethyl-5-hepten-1-yl)methyl[2-(2-pyridinyl)ethyl]amine has been found to increase the levels of dopamine and norepinephrine in the brain, which may contribute to its stimulant effects. (2,6-dimethyl-5-hepten-1-yl)methyl[2-(2-pyridinyl)ethyl]amine has also been found to interact with adrenergic receptors, which are involved in the regulation of various physiological processes.
Biochemical and Physiological Effects:
(2,6-dimethyl-5-hepten-1-yl)methyl[2-(2-pyridinyl)ethyl]amine has been found to exhibit various biochemical and physiological effects, including increased heart rate, blood pressure, and metabolism. (2,6-dimethyl-5-hepten-1-yl)methyl[2-(2-pyridinyl)ethyl]amine has also been found to increase the levels of various hormones, such as cortisol and testosterone. Additionally, (2,6-dimethyl-5-hepten-1-yl)methyl[2-(2-pyridinyl)ethyl]amine has been found to increase the levels of BDNF in the brain, which may contribute to its neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
(2,6-dimethyl-5-hepten-1-yl)methyl[2-(2-pyridinyl)ethyl]amine has several advantages as a research compound, including its synthetic accessibility and its potential applications in various scientific fields. However, (2,6-dimethyl-5-hepten-1-yl)methyl[2-(2-pyridinyl)ethyl]amine also has several limitations, including its potential toxicity and the lack of long-term safety data. Additionally, (2,6-dimethyl-5-hepten-1-yl)methyl[2-(2-pyridinyl)ethyl]amine may have limited applicability in certain research areas, such as the study of specific diseases or conditions.
Orientations Futures
There are several potential future directions for the study of (2,6-dimethyl-5-hepten-1-yl)methyl[2-(2-pyridinyl)ethyl]amine, including the further investigation of its mechanism of action and its potential therapeutic applications. Additionally, future research may focus on the development of new synthetic methods for (2,6-dimethyl-5-hepten-1-yl)methyl[2-(2-pyridinyl)ethyl]amine and the optimization of its pharmacological properties. Finally, future research may also focus on the safety and toxicity of (2,6-dimethyl-5-hepten-1-yl)methyl[2-(2-pyridinyl)ethyl]amine, as well as its potential interactions with other drugs and compounds.
Applications De Recherche Scientifique
(2,6-dimethyl-5-hepten-1-yl)methyl[2-(2-pyridinyl)ethyl]amine has been studied for its potential applications in various scientific fields, including pharmacology, biochemistry, and physiology. In pharmacology, (2,6-dimethyl-5-hepten-1-yl)methyl[2-(2-pyridinyl)ethyl]amine has been found to exhibit stimulant effects, similar to those of other compounds such as ephedrine and amphetamines. (2,6-dimethyl-5-hepten-1-yl)methyl[2-(2-pyridinyl)ethyl]amine has also been studied for its potential neuroprotective effects, as it has been found to increase the levels of brain-derived neurotrophic factor (BDNF) in the brain. Additionally, (2,6-dimethyl-5-hepten-1-yl)methyl[2-(2-pyridinyl)ethyl]amine has been found to exhibit anti-inflammatory effects, potentially making it useful in the treatment of inflammatory diseases.
Propriétés
IUPAC Name |
N,2,6-trimethyl-N-(2-pyridin-2-ylethyl)hept-5-en-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2/c1-15(2)8-7-9-16(3)14-19(4)13-11-17-10-5-6-12-18-17/h5-6,8,10,12,16H,7,9,11,13-14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCMXYUQVUVBWAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC=C(C)C)CN(C)CCC1=CC=CC=N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,2,6-trimethyl-N-(2-pyridin-2-ylethyl)hept-5-en-1-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


amino]ethanol](/img/structure/B3851211.png)
![4-[(4-acetyl-1-piperazinyl)methyl]-2-bromo-6-methoxyphenol](/img/structure/B3851218.png)
![1-[(2-methoxy-1-naphthyl)methyl]-4-piperidinecarboxamide](/img/structure/B3851223.png)
![1-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-4-piperidinecarboxamide](/img/structure/B3851229.png)


![1-[4-(4-{3-[4-(dimethylamino)phenyl]-2-propen-1-yl}-1-piperazinyl)phenyl]ethanone](/img/structure/B3851244.png)
![N-[2-(allyloxy)benzyl]-N-methyl-2-phenylethanamine](/img/structure/B3851253.png)


![4-(4-bromophenyl)-1-[(4-methyl-1H-imidazol-5-yl)methyl]-4-piperidinol](/img/structure/B3851276.png)
![1-[(4-methoxy-1-naphthyl)methyl]-4-methyl-1,4-diazepane](/img/structure/B3851277.png)
![ethyl 4-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)methyl]-1-piperazinecarboxylate](/img/structure/B3851285.png)